molecular formula C14H15N3O3S B2492809 4-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine CAS No. 401576-44-1

4-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine

Cat. No.: B2492809
CAS No.: 401576-44-1
M. Wt: 305.35
InChI Key: RZQUAJUNSITUEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine is a complex organic compound with the molecular formula C14H15N3O3S. This compound is characterized by the presence of a pyridine ring substituted with a sulfonyl group and a methylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenylsulfonyl chloride with aminocarbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

4-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, making it useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide
  • 1,2-Dimethoxy-4-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzene

Uniqueness

4-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-(pyridin-4-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-11-2-4-13(5-3-11)21(19,20)17-14(18)16-10-12-6-8-15-9-7-12/h2-9H,10H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQUAJUNSITUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.